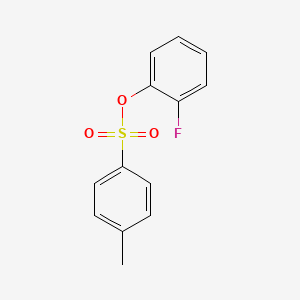
2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline
Übersicht
Beschreibung
2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is a derivative of isoquinoline, a bicyclic compound that is structurally related to quinoline. The compound is characterized by the presence of a formyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Protection of Isoquinoline: The nitrogen atom of isoquinoline is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting isoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formylation: The protected isoquinoline is then subjected to formylation at the 5-position. This can be done using a formylating agent such as formic acid or a formylating reagent like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: TFA
Major Products Formed
Oxidation: 2-N-Boc-5-carboxy-3,4-dihydro-1H-isoquinoline
Reduction: 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline
Substitution: 5-formyl-3,4-dihydro-1H-isoquinoline
Wissenschaftliche Forschungsanwendungen
2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of isoquinoline derivatives, which have been shown to possess various biological activities, including anti-inflammatory and anticancer properties.
Medicine: Isoquinoline derivatives are investigated for their potential therapeutic applications. This compound can serve as a precursor for the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline depends on its chemical structure and the functional groups present. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The Boc-protected amine can be deprotected to reveal a free amine, which can then interact with biological targets or undergo further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-N-Boc-5-carboxy-3,4-dihydro-1H-isoquinoline: Similar structure but with a carboxylic acid group instead of a formyl group.
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline: Similar structure but with a hydroxymethyl group instead of a formyl group.
5-formyl-3,4-dihydro-1H-isoquinoline: Similar structure but without the Boc protecting group.
Uniqueness
2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline is unique due to the presence of both a formyl group and a Boc-protected amine. This combination of functional groups makes it a valuable intermediate in organic synthesis, allowing for selective reactions at different positions of the molecule .
Eigenschaften
IUPAC Name |
tert-butyl 5-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUSESRHYCFCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441065-33-4 | |
| Record name | tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
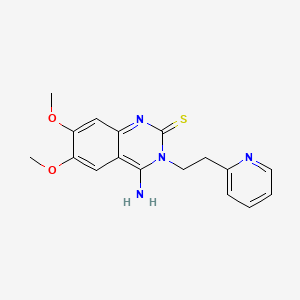

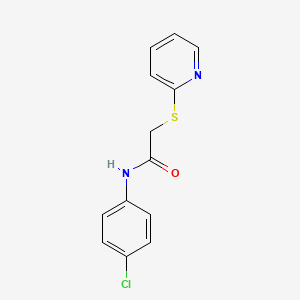

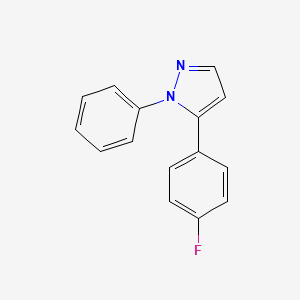

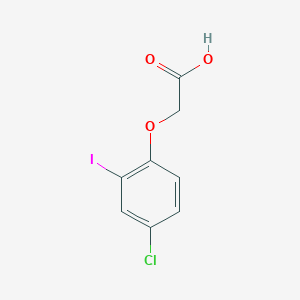
![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)
![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)
![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)

![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)

